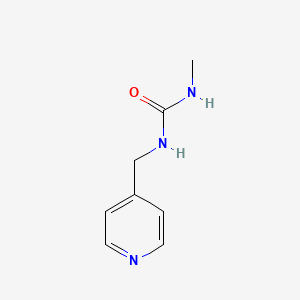

1-Methyl-3-(pyridin-4-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

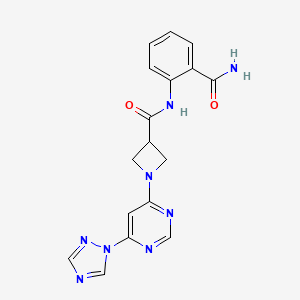

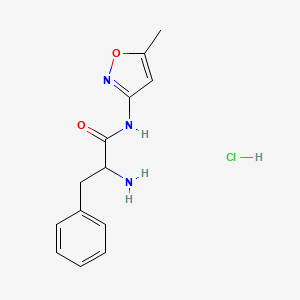

Molecular Structure Analysis

The molecular structure of 1-Methyl-3-(pyridin-4-ylmethyl)urea involves a urea group attached to a pyridine ring. The urea group consists of a carbonyl (C=O) group and two amine (-NH2) groups. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, urea derivatives have been used in the synthesis of various compounds with antiproliferative activity against cancer cell lines .Wissenschaftliche Forschungsanwendungen

Conformational Studies and Complexation

Pyrid-2-yl ureas, including derivatives similar to 1-Methyl-3-(pyridin-4-ylmethyl)urea, have been investigated for their conformational isomerism and ability to bind cytosine through hydrogen bonding and intermolecular complexation. The study demonstrates the influence of substituents on the equilibrium between conformational isomers and their binding affinities, highlighting the role of electronic factors in molecular interactions (Chien et al., 2004).

Anticancer Applications

Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has uncovered their potential as anticancer agents. These compounds show significant antiproliferative effects against various cancer cell lines, with certain derivatives demonstrating potency comparable to established treatments. This highlights the therapeutic potential of pyridyl urea derivatives in cancer research (Feng et al., 2020).

Supramolecular Chemistry

The assembly of metallo-supramolecular macrocycles using di-(m-pyridyl)-urea ligands, including those structurally related to this compound, illustrates the utility of these compounds in the design of complex molecular architectures. These macrocycles, characterized by hydrogen bonding sites and metal coordination, offer insights into the principles of molecular assembly and its potential applications (Troff et al., 2012).

Anion Binding and Sensing

The study of urea-based receptors, including pyridinium/urea derivatives, for anion binding and sensing applications reveals the influence of structural modifications on anion affinity and sensing mechanisms. This research provides a foundation for developing new sensors and materials for anion recognition, emphasizing the versatility of pyridyl urea derivatives in chemical sensing (Bergamaschi et al., 2011).

Green Chemistry Approaches

Innovative solvent- and halide-free methods for synthesizing pyridine-2-yl substituted ureas through C–H functionalization of pyridine N-oxides demonstrate the commitment to developing more sustainable and efficient chemical processes. This research underscores the importance of green chemistry principles in the synthesis of pyridyl urea derivatives and their broader applicability (Rassadin et al., 2016).

Zukünftige Richtungen

1-Methyl-3-(pyridin-4-ylmethyl)urea and its derivatives have potential applications in various industries. In particular, they have shown promise in the field of medicinal chemistry, with some derivatives demonstrating significant antiproliferative effects on cancer cell lines . This suggests that these compounds could be further explored as potential anticancer agents .

Wirkmechanismus

Target of Action

The primary target of 1-Methyl-3-(pyridin-4-ylmethyl)urea is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

This compound acts as a potent activator of NAMPT . It increases the activity of NAMPT, leading to an increase in cellular NAD+ levels . This compound has been identified as a potent NAMPT activator with attenuated CYP direct inhibition (DI) towards multiple CYP isoforms .

Biochemical Pathways

The activation of NAMPT by this compound affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+ from nicotinamide (NAM), which is a product of NAD±consuming reactions .

Pharmacokinetics

It’s noted that the compound showed potent nampt activity accompanied with attenuated cyp di towards multiple cyp isoforms . This suggests that the compound may have been optimized for improved bioavailability and reduced drug-drug interactions.

Result of Action

The activation of NAMPT by this compound leads to an increase in cellular NAD+ levels . NAD+ is a crucial cofactor in various biological processes, including energy metabolism and aging . Therefore, increasing NAD+ levels can have various cellular effects, potentially influencing diverse array of diseases .

Action Environment

Eigenschaften

IUPAC Name |

1-methyl-3-(pyridin-4-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQVKMKDVCSCKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2915546.png)

![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2915547.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2915551.png)

![2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2915552.png)

![1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2915557.png)

![Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone](/img/structure/B2915563.png)

![N-[2-(5-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2915564.png)